Methyl 3-hydroxy-4,5-dimethoxybenzoate
Overview
Description
Methyl 3-hydroxy-4,5-dimethoxybenzoate is a useful research compound. Its molecular formula is C10H12O5 and its molecular weight is 212.20 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Methyl 3-hydroxy-4,5-dimethoxybenzoate is a derivative of gallic acid, which is isolated from Myricaria Laxiflora . The primary targets of this compound are bacterial cells , where it exhibits significant antimicrobial activities .
Mode of Action
The compound interacts with bacterial cells, leading to their destruction . It also shows fairly active oxidation resistance in the presence of H2O2 , indicating that it may neutralize reactive oxygen species, which are harmful to cells.
Biochemical Pathways
Its antimicrobial activity suggests that it may interfere with essential biological processes in bacterial cells . Its antioxidant activity indicates that it may be involved in pathways related to oxidative stress .
Pharmacokinetics
Its solubility in alcohol and ether suggests that it may be well-absorbed and distributed in the body
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth due to its antimicrobial activity . Additionally, its antioxidant activity suggests that it may protect cells from damage caused by reactive oxygen species .
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, its antioxidant activity is observed in the presence of H2O2 , suggesting that its efficacy may be enhanced in environments with high levels of oxidative stress.
Biochemical Analysis
Biochemical Properties
Methyl 3-hydroxy-4,5-dimethoxybenzoate interacts with various enzymes and proteins in biochemical reactions. It shows antimicrobial activities, suggesting that it may interact with enzymes and proteins essential for the growth and survival of microorganisms
Cellular Effects
Its antimicrobial activity suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to show antimicrobial activity and resistance to oxidation in the presence of hydrogen peroxide This suggests that it may interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression
Biological Activity
Methyl 3-hydroxy-4,5-dimethoxybenzoate (CAS Number: 83011-43-2) is a compound derived from gallic acid, isolated from the plant Myricaria laxiflora. This compound has garnered attention due to its notable biological activities, particularly its antimicrobial and antioxidant properties. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₂O₅ |
Molecular Weight | 212.199 g/mol |
Density | 1.2 ± 0.1 g/cm³ |
Melting Point | 80-84 °C |
Boiling Point | 366.6 ± 37.0 °C |
Flash Point | 144.8 ± 20.0 °C |
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Research indicates that it shows efficacy against various pathogenic bacteria, including Escherichia coli and Staphylococcus aureus. The compound's antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit vital metabolic processes.
Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial effects of several compounds derived from Myricaria laxiflora, this compound demonstrated a minimum inhibitory concentration (MIC) of 62.5 µg/mL against E. coli and 78.12 µg/mL against S. aureus, indicating its potential as an effective antimicrobial agent .
Antioxidant Activity
The compound also exhibits antioxidant properties, particularly in resisting oxidative stress induced by hydrogen peroxide (H₂O₂). This activity is crucial in protecting cells from oxidative damage, which is linked to various diseases, including cancer.
Research Findings on Antioxidant Activity
In vitro studies have shown that this compound can scavenge free radicals and reduce oxidative stress markers in cellular models. This property makes it a candidate for further research in the development of antioxidant therapies .
Cytotoxic Activity
Recent studies have explored the cytotoxic effects of this compound on cancer cell lines. The compound was evaluated for its ability to induce apoptosis in various cancer cells, showing promising results.
Case Study: Cytotoxic Effects on Cancer Cell Lines
In a comparative study involving multiple compounds, this compound was tested against breast adenocarcinoma (MCF-7) and prostate adenocarcinoma (PC-3) cell lines. The results indicated that the compound exhibited selective cytotoxicity with an IC₅₀ value significantly lower than standard chemotherapeutics like 5-fluorouracil (5-FU), suggesting its potential as an anticancer agent .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Topoisomerase I : The compound has been shown to inhibit human topoisomerase I (TOP1), an enzyme critical for DNA replication and transcription in cancer cells.
- Induction of Apoptosis : It activates caspases involved in the apoptotic pathway, leading to programmed cell death in cancerous cells .
- Antioxidant Defense : By scavenging free radicals and reducing oxidative stress markers, the compound helps maintain cellular integrity .
Properties
IUPAC Name |
methyl 3-hydroxy-4,5-dimethoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5/c1-13-8-5-6(10(12)15-3)4-7(11)9(8)14-2/h4-5,11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIFXEQPXQVBGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370056 | |
Record name | methyl 3-hydroxy-4,5-dimethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83011-43-2 | |
Record name | methyl 3-hydroxy-4,5-dimethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 3-hydroxy-4,5-dimethoxy-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the antimicrobial effects of gallicin isolated from Myricaria Laxiflora?
A1: Research indicates that gallicin extracted from Myricaria Laxiflora exhibits notable antimicrobial activity against both bacteria and fungi. Specifically, it demonstrates a minimum inhibitory concentration (MIC) of 5 mg/ml against Staphylococcus aureus and Rhizopus, and 10 mg/ml against Escherichia coli. [] This suggests its potential as a natural antimicrobial agent.
Q2: Does gallicin possess any other noteworthy biological activities?
A2: Beyond its antimicrobial properties, gallicin also exhibits antioxidant activity, similar to propyl gallate. This activity becomes evident in the presence of hydrogen peroxide (H2O2), indicating its potential as a protective agent against oxidative stress. [] Further research is needed to explore the mechanisms and potential applications of this antioxidant activity.
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